2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide
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Overview
Description
2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to an oxolane ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide typically involves the fluorination of oxolane derivatives. One common method includes the reaction of oxolane with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Requires the presence of a suitable nucleophile and may be facilitated by a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted oxolane derivatives.
Scientific Research Applications
2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,4,4,5,5-Heptafluoro-1-pentene
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Uniqueness
2,3,3,4,4,5,5-Heptafluorooxolane-2-carboxamide stands out due to its unique combination of high fluorine content and oxolane ring structure. This gives it superior thermal stability and resistance to chemical degradation compared to other similar compounds.
Properties
CAS No. |
65578-60-1 |
---|---|
Molecular Formula |
C5H2F7NO2 |
Molecular Weight |
241.06 g/mol |
IUPAC Name |
2,3,3,4,4,5,5-heptafluorooxolane-2-carboxamide |
InChI |
InChI=1S/C5H2F7NO2/c6-2(1(13)14)3(7,8)4(9,10)5(11,12)15-2/h(H2,13,14) |
InChI Key |
YYUZRIHYKSVDRW-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C1(C(C(C(O1)(F)F)(F)F)(F)F)F)N |
Origin of Product |
United States |
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